4-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClF3NO/c15-9-3-1-8(2-4-9)13(21)20-10-5-6-12(16)11(7-10)14(17,18)19/h1-7H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPNNJXBCIXNDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361818 | |
| Record name | STK161114 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56698-49-8 | |
| Record name | STK161114 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide typically involves the following steps:
Nitration and Halogenation: The starting material, 4-chloro-3-(trifluoromethyl)aniline, undergoes nitration followed by halogenation to introduce the bromine atom.
Amidation: The halogenated intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Substitution Reactions
Bromine Replacement
The bromine atom at the para position of the benzamide ring is highly reactive and undergoes nucleophilic substitution. Typical reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO). For example, substitution with methoxide yields methoxy-substituted derivatives .
Chloro Group Replacement
The chloro group at the 4-position of the phenyl ring is less reactive than bromine but can undergo substitution under harsher conditions. Strong nucleophiles (e.g., Grignard reagents) or elevated temperatures may be required for complete replacement.
Reagents and Conditions Table
| Reaction Type | Reagents | Solvent | Conditions | Product Example |
|---|---|---|---|---|
| Bromine substitution | NaOMe, KOtBu | DMSO | Room temperature | Methoxy-substituted derivative |
| Chloro substitution | Grignard reagent | THF | Elevated temperature | Alkoxy-substituted derivative |
Oxidation and Reduction Reactions
Amide Hydrolysis
The benzamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and amine. For example, treatment with concentrated HCl or NaOH at reflux yields benzoic acid derivatives .
Reduction of Benzamide
Reduction of the benzamide moiety using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) converts the amide to a primary amine. This reaction is typically carried out in dry ether or THF .
Reagents and Conditions Table
| Reaction Type | Reagents | Solvent | Conditions | Product Example |
|---|---|---|---|---|
| Acidic hydrolysis | HCl, H₂O | Aqueous | Reflux | Benzoic acid derivative |
| Basic hydrolysis | NaOH, H₂O | Aqueous | Reflux | Amine derivative |
| Reduction | LiAlH₄, NaBH₄ | THF, ether | 0–5°C | Primary amine derivative |
Coupling Reactions
Metal-Catalyzed Couplings
The compound can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to form complex molecules. For instance, the bromine atom may serve as a leaving group in such reactions, enabling the formation of biaryl or heteroaryl derivatives .
Hydrolysis and Degradation
Stability Under Different pH Conditions
The compound exhibits varying stability depending on pH. Under acidic conditions, the trifluoromethyl group enhances the stability of the benzamide moiety, while basic conditions accelerate hydrolysis due to deprotonation of the amide .
Degradation Pathways
Degradation may involve cleavage of the amide bond, yielding benzoic acid and the corresponding aniline derivative. The electron-withdrawing trifluoromethyl group stabilizes intermediates, potentially altering degradation kinetics compared to non-fluorinated analogs .
Research Findings and Trends
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Substituent Effects : The trifluoromethyl group significantly influences reactivity by increasing lipophilicity and electron-withdrawing effects, which may stabilize intermediates in substitution or coupling reactions .
-
Biological Implications : Derivatives with electron-withdrawing groups (e.g., bromine, chloro) often exhibit enhanced binding affinity to biological targets, as observed in structure-activity relationship studies .
Scientific Research Applications
Biological Activities
Antifungal and Insecticidal Properties
Recent studies have highlighted the antifungal and insecticidal activities of benzamide derivatives, including those with trifluoromethyl substitutions. For instance, a study synthesized several N-phenylbenzamide derivatives, showing that compounds with similar structures exhibited notable antifungal activity against pathogens like Botrytis cinerea and Botryosphaeria dothidea at concentrations as low as 50 μg/mL. This suggests that 4-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide could be explored for developing new agricultural chemicals to combat fungal diseases .
Binding Affinity Studies
The compound has been investigated for its binding affinity at the phencyclidine (PCP) site of the NMDA receptor. Research indicates that derivatives with trifluoromethyl groups can enhance binding affinity, making them potential candidates for neurological studies and drug development targeting NMDA receptor-related disorders. Specifically, modifications in the aryl groups of such compounds have shown promising results in increasing their inhibitory effects on receptor binding .
Structural Studies
Crystal Structure Analysis
The crystal structure of this compound has been elucidated using single-crystal X-ray diffraction techniques. The analysis revealed a triclinic structure with significant insights into molecular packing and conformational dynamics. The study noted that the compound's conformation is influenced by crystal packing interactions, which can affect its chemical reactivity and biological activity .
Computational Studies
Density Functional Theory (DFT) calculations have been employed to understand the electronic properties and stability of this compound. Such computational studies provide valuable insights into the electronic distribution within the molecule, which can be crucial for predicting its reactivity and interactions with biological targets .
Industrial Applications
Pharmaceutical Development
The unique structural features of this compound make it a candidate for pharmaceutical applications. Its ability to interact with various biological targets suggests potential in developing drugs for treating fungal infections or neurological disorders related to NMDA receptor dysfunctions.
Material Science
Due to its chemical stability and unique electronic properties, this compound may also find applications in materials science, particularly in developing new polymers or coatings that require specific thermal or chemical resistance properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The physicochemical and biological properties of benzamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- The main compound’s dual halogenation may synergize for target binding.
- Trifluoromethyl Group : The meta-CF₃ group in the main compound and its analogs (e.g., ) contributes to metabolic stability and electron-withdrawing effects, favoring interactions with hydrophobic enzyme pockets.
- Functional Group Variations : Replacement of benzamide with sulfonamide (as in ) alters hydrogen-bonding capacity and acidity, impacting solubility and target selectivity.
Crystallographic and Stability Data
Biological Activity
4-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases involved in cancer and other proliferative diseases. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The presence of the trifluoromethyl group is known to enhance biological activity by improving the compound's lipophilicity and metabolic stability. The crystal structure analysis has shown that this compound exhibits a planar configuration conducive to its interaction with biological targets .
The primary mechanism through which this compound exerts its biological effects is through the inhibition of mitogen-activated protein kinase (MAPK) pathways. The compound selectively inhibits MEK (MAPK/ERK kinase), which is crucial for the phosphorylation and activation of MAPK. This inhibition can lead to a reversal of transformed phenotypes in various cancer cell lines, indicating its potential utility in cancer therapy .
Anticancer Properties
Research has demonstrated that this compound exhibits potent anticancer activity. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines by blocking the MEK/MAPK signaling pathway. For instance, it has been reported to reduce cell viability in breast and colon cancer cells significantly .
Antifungal and Antibacterial Activities
Beyond its anticancer properties, this compound has also been evaluated for antifungal and antibacterial activities. Preliminary studies indicate moderate to good efficacy against several fungal strains, including Botrytis cinerea and Rhizoctonia solani, with EC50 values comparable to established antifungal agents . However, its antibacterial activity appears less pronounced compared to other compounds in the same class.
Case Studies
- Inhibition of Cancer Cell Proliferation : A study highlighted the effectiveness of this compound in inhibiting the growth of MCF-7 breast cancer cells. The compound was shown to induce apoptosis and cell cycle arrest at G1 phase, suggesting a robust anticancer mechanism .
- Antifungal Efficacy : In another study, derivatives including this compound were tested against Rhizoctonia solani. The compound exhibited an inhibition rate of approximately 89.74% at a concentration of 50 μg/mL, outperforming some commercially available antifungals .
Comparative Analysis
The following table summarizes the biological activities and effectiveness of this compound compared to other related compounds:
Q & A
Q. What are the environmental impacts of waste generated during synthesis?
- Methodological Answer : Halogenated byproducts (e.g., Br, Cl) require neutralization with AgNO before disposal. Membrane separation technologies (e.g., reverse osmosis) recover >90% of acetonitrile from waste streams .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
